molecular formula C3H5ClO B13755149 Propionyl-3,3,3-D3 chloride

Propionyl-3,3,3-D3 chloride

Cat. No.: B13755149
M. Wt: 95.54 g/mol
InChI Key: RZWZRACFZGVKFM-FIBGUPNXSA-N
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Description

Propionyl-3,3,3-D3 chloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of organic synthesis and analytical chemistry. The presence of deuterium atoms makes it useful for tracing and studying reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionyl-3,3,3-D3 chloride can be synthesized through the reaction of propionic acid with deuterated phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. The reaction typically involves refluxing the mixture at around 50°C for several hours. The crude product is then purified by distillation to obtain the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions: Propionyl-3,3,3-D3 chloride undergoes various chemical reactions typical of acyl chlorides, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propionyl-3,3,3-D3 chloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Propionyl-3,3,3-D3 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium atoms allows researchers to trace the compound’s transformation and interactions in different chemical and biological systems. This tracing capability is particularly useful in studying metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and studying reaction mechanisms. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of compounds is crucial .

Properties

Molecular Formula

C3H5ClO

Molecular Weight

95.54 g/mol

IUPAC Name

3,3,3-trideuteriopropanoyl chloride

InChI

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3

InChI Key

RZWZRACFZGVKFM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)Cl

Canonical SMILES

CCC(=O)Cl

Origin of Product

United States

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